molecular formula C14H13FN2O3S B4443789 N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide

N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4443789
M. Wt: 308.33 g/mol
InChI Key: AVJZKTNITLOSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide, commonly known as MS-275, is a histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential therapeutic applications. HDACi are a class of drugs that have been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases, which play a role in regulating gene expression. In

Mechanism of Action

MS-275 works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to a more tightly packed chromatin structure, which can inhibit gene expression. By inhibiting histone deacetylases, MS-275 can lead to increased acetylation of histone proteins, which can lead to changes in gene expression and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MS-275 has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, MS-275 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth. MS-275 has also been shown to have anti-inflammatory effects, which could have potential applications in treating other diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of MS-275 is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the role of histone deacetylases in gene expression and cancer development. However, one limitation of MS-275 is that it can have off-target effects, which can make it difficult to interpret experimental results. Additionally, MS-275 has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in experimental systems.

Future Directions

There are a number of potential future directions for research on MS-275. One area of interest is in developing more potent and selective HDAC inhibitors that can be used in cancer treatment. Another area of interest is in studying the potential applications of MS-275 in treating other diseases, such as HIV and sickle cell anemia. Additionally, there is ongoing research on the potential use of MS-275 in combination with other treatments, such as chemotherapy and immunotherapy, to improve cancer treatment outcomes.

Scientific Research Applications

MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other treatments. MS-275 has also been studied for its potential applications in treating other diseases, such as HIV and sickle cell anemia.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-21(19,20)17-13-4-2-3-10(9-13)14(18)16-12-7-5-11(15)6-8-12/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJZKTNITLOSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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